N-Alpha-carbobenzoxy-d-alanine methyl ester
Overview
Description
N-Alpha-carbobenzoxy-d-alanine methyl ester is a chemical compound with the molecular formula C12H15NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of d-alanine, and a methyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Alpha-carbobenzoxy-d-alanine methyl ester can be synthesized through a series of chemical reactions. One common method involves the protection of the amino group of d-alanine with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Alpha-carbobenzoxy-d-alanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: Common reagents include trifluoroacetic acid (TFA) for acidic deprotection or palladium on carbon (Pd/C) for hydrogenolysis.
Coupling Reactions: Reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Produces d-alanine and methanol.
Deprotection: Yields d-alanine methyl ester and benzyl alcohol.
Coupling Reactions: Forms peptides or peptide esters.
Scientific Research Applications
N-Alpha-carbobenzoxy-d-alanine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemical Studies: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Alpha-carbobenzoxy-d-alanine methyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation. The methyl ester group can be hydrolyzed to reveal the carboxylic acid, which can also engage in various reactions.
Comparison with Similar Compounds
N-Alpha-carbobenzoxy-d-alanine methyl ester can be compared with other similar compounds, such as:
N-Alpha-carbobenzoxy-l-alanine methyl ester: The l-isomer of the compound, which has different stereochemistry.
N-Alpha-carbobenzoxy-d-alanine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
N-Alpha-carbobenzoxy-d-phenylalanine methyl ester: Contains a phenyl group instead of a methyl group on the alpha carbon.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for particular synthetic applications and research studies.
Properties
IUPAC Name |
methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVFTVXPVXANK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426721 | |
Record name | methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67799-99-9 | |
Record name | methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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